N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide
CAS No.: 886943-53-9
Cat. No.: VC5276287
Molecular Formula: C21H16FN3O3S2
Molecular Weight: 441.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886943-53-9 |
|---|---|
| Molecular Formula | C21H16FN3O3S2 |
| Molecular Weight | 441.5 |
| IUPAC Name | N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide |
| Standard InChI | InChI=1S/C21H16FN3O3S2/c1-30(27,28)16-8-4-6-14(12-16)20(26)25(13-15-7-2-3-11-23-15)21-24-19-17(22)9-5-10-18(19)29-21/h2-12H,13H2,1H3 |
| Standard InChI Key | HRYZWAZHAWLZSF-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F |
Introduction
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a benzothiazole moiety with a methanesulfonyl group and a pyridine derivative, making it a promising candidate for various therapeutic applications.
Key Features:
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Molecular Formula: C16H16FN3O2S
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Molecular Weight: Approximately 345.38 g/mol
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Functional Groups: Benzothiazole, methanesulfonyl, pyridine derivative
Synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide
The synthesis of this compound typically involves multiple steps, requiring precise control over reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and minimize side reactions. Characterization techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure and purity of the final product.
Synthesis Steps:
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Starting Materials: The synthesis often begins with appropriate benzothiazole and benzamide derivatives.
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Coupling Reactions: These involve the formation of the benzamide core with the benzothiazole moiety.
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Introduction of Methanesulfonyl Group: This step is crucial for enhancing the compound's lipophilicity and biological activity.
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Attachment of Pyridine Derivative: This involves coupling the pyridine moiety to the benzamide core.
Biological Activity and Potential Applications
N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide is classified as a benzamide derivative, which is known for its biological activity, particularly in pharmaceutical research. The presence of the fluorine atom enhances its lipophilicity, making it a subject of interest for potential therapeutic applications.
Potential Applications:
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Pharmaceutical Research: The compound's unique structure suggests potential interactions with biological targets, making it a candidate for drug development.
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Medicinal Chemistry: Its structural features may confer specific biological activities, such as antimicrobial or anticancer properties, although detailed studies are needed to confirm these potential applications.
Comparison with Similar Compounds
Future Research Directions:
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Biological Activity Assessment: In-depth studies to evaluate its antimicrobial, anticancer, or other potential biological activities.
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Pharmacokinetic Studies: Investigations into its absorption, distribution, metabolism, and excretion (ADME) properties.
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Toxicity Evaluation: Assessments of its safety profile to ensure it is suitable for therapeutic use.
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